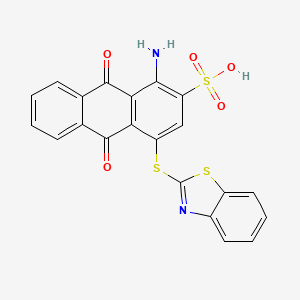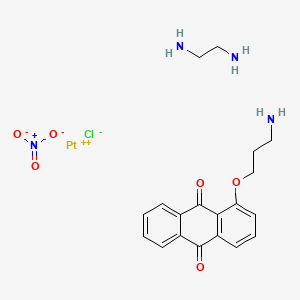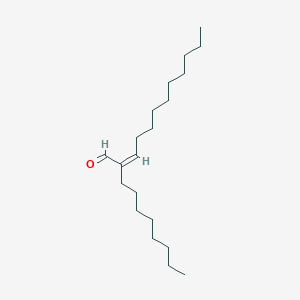
(Z)-2-octyldodec-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-octyldodec-2-enal is an organic compound characterized by its unique structure, which includes a long hydrocarbon chain and an aldehyde functional group. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-octyldodec-2-enal typically involves the aldol condensation of octanal and dodecanal under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate ion from the aldehyde. The enolate ion then reacts with another molecule of the aldehyde to form the β-hydroxy aldehyde, which subsequently undergoes dehydration to yield the α,β-unsaturated aldehyde, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the formation of the desired (Z)-isomer while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-octyldodec-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The α,β-unsaturated aldehyde can undergo nucleophilic addition reactions, where nucleophiles such as amines or thiols add to the carbon-carbon double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Octyldodecanoic acid.
Reduction: 2-octyldodecan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-2-octyldodec-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of fragrances and flavors due to its distinctive odor.
Mecanismo De Acción
The mechanism by which (Z)-2-octyldodec-2-enal exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The compound’s hydrophobic hydrocarbon chain allows it to interact with lipid membranes, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-octyldodec-2-enal: The trans isomer of (Z)-2-octyldodec-2-enal, which has different physical and chemical properties due to the different spatial arrangement of the double bond.
2-octyldodecanal: The saturated analog of this compound, lacking the double bond and thus having different reactivity.
2-octyldodecanoic acid: The oxidized form of this compound, which has different chemical properties due to the presence of the carboxylic acid group.
Uniqueness
This compound is unique due to its specific (Z)-configuration, which imparts distinct physical and chemical properties compared to its isomers and analogs. This configuration can influence its reactivity, biological activity, and applications in various fields.
Propiedades
Número CAS |
129125-96-8 |
|---|---|
Fórmula molecular |
C20H38O |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
(Z)-2-octyldodec-2-enal |
InChI |
InChI=1S/C20H38O/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h18-19H,3-17H2,1-2H3/b20-18- |
Clave InChI |
WLUZPPJJEOWTBI-ZZEZOPTASA-N |
SMILES isomérico |
CCCCCCCCC/C=C(/CCCCCCCC)\C=O |
SMILES canónico |
CCCCCCCCCC=C(CCCCCCCC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



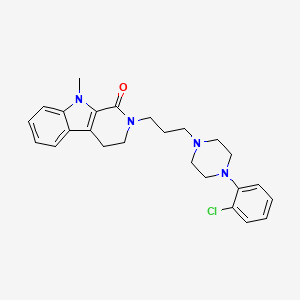
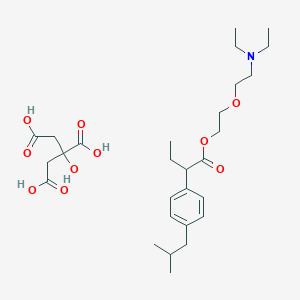
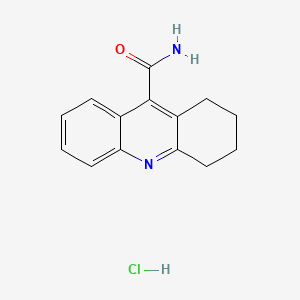

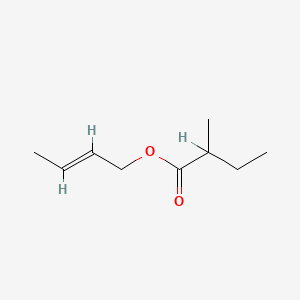
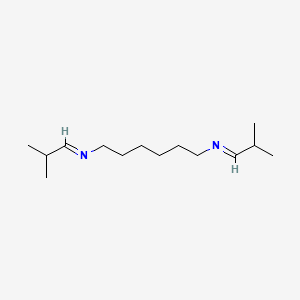
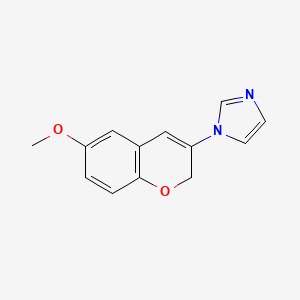
![(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium](/img/structure/B12699390.png)


